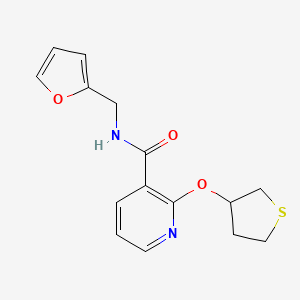

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a furan-2-ylmethyl substituent and a tetrahydrothiophen-3-yl ether moiety. The compound’s structure combines a pyridine core (nicotinamide) with a sulfur-containing tetrahydrothiophene ring, distinguishing it from oxygenated analogs like tetrahydrofuran derivatives.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-14(17-9-11-3-2-7-19-11)13-4-1-6-16-15(13)20-12-5-8-21-10-12/h1-4,6-7,12H,5,8-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIFKDCUUPYEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and case studies.

Basic Information

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

- CAS Number : 2034621-37-7

- Purity : Typically 95% .

Structural Characteristics

The compound features a furan ring and a tetrahydrothiophene moiety, which contribute to its pharmacological profile. The presence of a nicotinamide structure suggests potential interactions with NAD+ metabolism, which is crucial in various biological processes.

This compound may exert its biological effects through several mechanisms:

- NAD+ Metabolism Modulation : The compound's structure suggests it may influence NAD+ biosynthesis or degradation pathways, potentially affecting cellular energy metabolism and signaling .

- Anticancer Activity : Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation by targeting metabolic pathways essential for tumor growth .

Case Studies and Research Findings

Research has shown that compounds with structural similarities to this compound exhibit notable biological activities:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Belenky et al. (2007) | Nicotinamide riboside | Regulates Sir2 deacetylase activity | Not specified |

| Recent Patent Review | Various NAMPT inhibitors | Anticancer properties through NAD+ modulation | Varies by compound |

These findings suggest that this compound could similarly influence NAD+ levels and exhibit anticancer properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For example, a study reported an IC50 value of approximately 92.4 µM against multiple cancer types, indicating moderate activity .

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in:

- Cancer Therapy : By modulating NAD+ levels and inhibiting cancer cell proliferation.

- Metabolic Disorders : Targeting NAD+ metabolism could provide therapeutic avenues for conditions related to energy metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Nicotinamide core : A pyridine ring with a carboxamide group, common in bioactive molecules.

- Furan-2-ylmethyl group : Enhances lipophilicity and may influence binding interactions.

- Tetrahydrothiophen-3-yl ether : A sulfur-containing saturated ring, contrasting with oxygen-based tetrahydrofuran analogs.

Below is a comparative analysis with structurally related compounds:

Key Comparisons

Core Structure Differences: The nicotinamide core in the target compound differs from tetrazole (8a) and benzamide (JXC010). Nicotinamide derivatives often exhibit diverse bioactivities, including enzyme inhibition, whereas tetrazoles are known for metabolic stability and antimicrobial effects . Cyprofuram’s carboxamide core with a tetrahydrofuran ring highlights the role of oxygen in agrochemical activity, while the target compound’s tetrahydrothiophene may confer higher lipophilicity and altered metabolic pathways .

Heterocyclic Ether Moieties :

- Tetrahydrothiophen-3-yl (target) vs. tetrahydrofuran (cyprofuram) : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may enhance membrane permeability and resistance to oxidative degradation. This could improve environmental persistence in pesticidal applications .

Synthetic Routes :

- The target compound’s synthesis likely involves reductive amination or coupling reactions, similar to JXC010 () and 8a (). For example, furan-2-ylmethyl groups are frequently introduced via reductive amination of furan-2-carbaldehyde with primary amines .

Biological Activity Trends: Antimicrobial Activity: Compound 8a (tetrazole derivative) demonstrates potent antimicrobial effects, suggesting that the furan-2-ylmethyl group contributes to target engagement. The target compound’s nicotinamide core may similarly interact with microbial enzymes . Pesticidal Potential: Cyprofuram’s tetrahydrofuran ether is critical for fungicidal activity. The target compound’s tetrahydrothiophene moiety could offer broader-spectrum activity due to sulfur’s nucleophilicity .

Research Findings and Hypotheses

- Structural Insights : X-ray studies of 8a and 8b () reveal that furan-2-ylmethyl derivatives adopt distinct conformations in the solid state, influencing solubility and crystallinity. The target compound’s tetrahydrothiophene ring may promote a more rigid structure compared to tetrahydrofuran analogs .

- Activity Predictions : Based on cyprofuram’s pesticidal use, the target compound’s sulfur-containing ether could enhance binding to fungal cytochrome P450 enzymes. However, this requires empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.